![molecular formula C6H12O6 B583905 D-[1-2H]Mannose CAS No. 288846-86-6](/img/structure/B583905.png)

D-[1-2H]Mannose

Vue d'ensemble

Description

D-[1-2H]Mannose is a deuterated form of D-mannose, a simple sugar and a monosaccharide closely related to glucose. Its molecular formula is C6H12O6, and it exists as a six-carbon sugar, or hexose. Structurally, D-mannose is an epimer of glucose, differing only in the orientation of the hydroxyl group on the second carbon atom . D-mannose is naturally found in fruits and vegetables and is known for its low-calorie and non-toxic properties .

Mécanisme D'action

Target of Action

D-[1-2H]Mannose, also known as (2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, primarily targets uropathogenic Escherichia coli (E. coli) that invades urothelial cells and forms quiescent bacterial reservoirs . These bacteria are the major cause of urinary tract infections (UTIs), particularly in adult women .

Mode of Action

This compound acts by inhibiting the adhesion of bacteria to the urothelium . It mimics urothelial barrier function by binding free D-mannose in the urine rather than proteins on the vesical cell’s surface . As a result, bacteria are trapped in the urinary flow and consequently eliminated by the urinary tract .

Biochemical Pathways

D-Mannose is transported into mammalian cells through facilitated diffusion by glucose transporters (GLUT). Once inside the cell, mannose is phosphorylated by hexokinase to produce mannose-6-phosphate . This process is part of the mannose metabolism pathway, which plays a crucial role in the formation of N-linked oligosaccharides of glycoproteins .

Result of Action

The primary result of D-Mannose’s action is the prevention of bacterial adhesion to the urothelium, thereby reducing the incidence of UTIs . This anti-adhesive effect of D-Mannose is particularly beneficial in managing recurrent UTIs, offering an alternative approach to antibiotic treatment .

Action Environment

The efficacy and stability of D-Mannose can be influenced by various environmental factors. For instance, regional differences in antibiotic resistance can impact the effectiveness of D-Mannose as an alternative treatment for UTIs . .

Analyse Biochimique

Biochemical Properties

D-[1-2H]Mannose interacts with various enzymes, including D-lyxose isomerase (LIase), D-mannose isomerase (MIase), cellobiose 2-epimerase (CEase), and D-mannose 2-epimerase (MEase) . These enzymes are discussed in detail with regard to their biochemical characteristics, catalytic efficiency, and reaction kinetics for D-mannose production .

Cellular Effects

This compound exhibits many physiological benefits on health, including effects on the immune system, diabetes mellitus, intestinal diseases, and urinary tract infections . It influences cell function by promoting insulin secretion and aiding treatment for a deficiency in phosphomannose isomerase .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various enzymes. For instance, it acts as a substrate for D-mannose-producing enzymes, leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that D-mannose production using chemical synthesis and plant extraction cannot meet the requirements of the industry .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as LIase, MIase, CEase, and MEase, which play crucial roles in D-mannose production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-[1-2H]Mannose can be synthesized through various methods, including chemical synthesis and enzymatic conversion. One common method involves the use of microbial enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase . These enzymes catalyze the conversion of D-glucose or D-fructose to D-mannose under specific conditions.

Industrial Production Methods: Industrial production of D-mannose typically involves extraction from natural sources such as fruits, herbs, and palm. The main extraction methods include acid hydrolysis, thermal hydrolysis, and enzymatic hydrolysis . For example, D-mannose can be extracted from palm kernel using acid hydrolysis, followed by purification processes to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: D-[1-2H]Mannose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the thiol-ene click reaction, where allyl and propargyl D-mannose derivatives react with thiols and azides to form polyhydroxyl sulfides and triazoles .

Common Reagents and Conditions: Common reagents used in the reactions of D-mannose include thiols, azides, and metal catalysts. For example, the propargylation of D-mannose can be achieved using tin-mediated propargylation

Propriétés

IUPAC Name |

(2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4?,5?,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-QBVPYQBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C(C([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

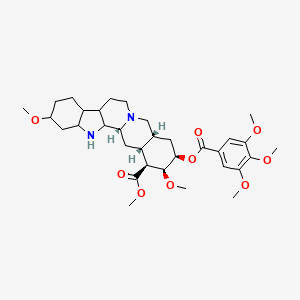

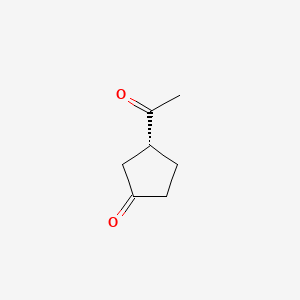

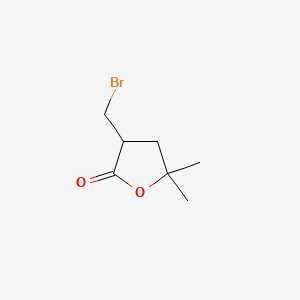

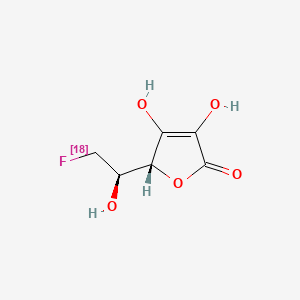

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.